molecular formula C10H13BrN2O3S B8769705 tert-Butyl (5-bromo-2-carbamoylthiophen-3-yl)carbamate

tert-Butyl (5-bromo-2-carbamoylthiophen-3-yl)carbamate

Cat. No. B8769705
M. Wt: 321.19 g/mol
InChI Key: UNHVXNCODKMFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07098240B2

Procedure details

5-Bromo-3-[(t-butyloxycarbonyl)amino]thiophene-2-carboxylic acid (0.80 g) was stirred in acetonitrile (80 ml). Hydroxybenztriazole (1.41 g) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.62 g) were added and stirring continued at room temperature for 10 minutes. Concentrated aqueous ammonia solution (8 ml) was added and the reaction mixture was heated to reflux for 1 h. The acetonitrile was removed by evaporation. Water (100 ml) was added and the mixture was sonicated and triturated. The resultant off-white solid was then collected by filtration, washed with water and dried under vacuum (0.763 g).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Quantity
2.62 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7](O)=[O:8])=[C:4]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH:3]=1.OC1C2N=N[NH:24]C=2C=CC=1.Cl.CN(C)CCCN=C=NCC.N>C(#N)C>[Br:1][C:2]1[S:6][C:5]([C:7]([NH2:24])=[O:8])=[C:4]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
BrC1=CC(=C(S1)C(=O)O)NC(=O)OC(C)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.41 g
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21
Name
Quantity
2.62 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The acetonitrile was removed by evaporation
ADDITION
Type
ADDITION
Details
Water (100 ml) was added
CUSTOM
Type
CUSTOM
Details
the mixture was sonicated
CUSTOM
Type
CUSTOM
Details
triturated
FILTRATION
Type
FILTRATION
Details
The resultant off-white solid was then collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum (0.763 g)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC1=CC(=C(S1)C(=O)N)NC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.